Thiosulfurous acid

Description

Structure

3D Structure

Properties

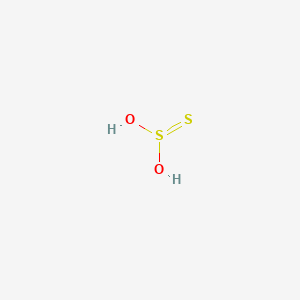

Molecular Formula |

H2S2O2 H2O2S2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

dihydroxy(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/H2O2S2/c1-4(2)3/h(H2,1,2,3) |

InChI Key |

QAMMXRHDATVZSO-UHFFFAOYSA-N |

SMILES |

OS(=S)O |

Canonical SMILES |

OS(=S)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Thiosulfurous Acid: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosulfurous acid (H₂S₂O₂), a lesser-known sulfur oxoacid, presents a fascinating case study in structural isomerism and chemical instability. While it is often overlooked in favor of its more stable analogue, thiosulfuric acid (H₂S₂O₃), the transient nature and diverse isomeric forms of this compound play a crucial role in understanding the complex chemistry of sulfur compounds. This is particularly relevant in biological systems and drug development, where sulfur-containing molecules are pivotal. This technical guide provides a comprehensive analysis of the structural isomers of this compound, their relative stabilities as determined by computational chemistry, and a review of their fleeting existence and decomposition pathways.

Structural Isomers of this compound

Computational studies have been instrumental in identifying and characterizing the potential structural isomers of H₂S₂O₂. The most stable and frequently discussed isomers are:

-

Mercaptosulfurous acid (HOS(O)SH): This isomer features a central sulfur atom bonded to a hydroxyl group, an oxygen atom (via a double bond), and a sulfhydryl group.

-

Dihydroxydisulfane (HOSSOH): This isomer consists of a disulfide backbone with a hydroxyl group attached to each sulfur atom. It exists as two stable rotamers with C₁ and C₂ symmetry.

-

Thiothionyl hydroxide (S=S(OH)₂): This isomer contains a sulfur-sulfur double bond, with two hydroxyl groups attached to one of the sulfur atoms.

The IUPAC names and common names of these primary isomers are summarized below.

| Systematic Name | Common Name | Molecular Formula | Isomer Designation |

| (Mercaptosulfinyl)oxidane | Mercaptosulfurous acid | H₂S₂O₂ | HOS(O)SH |

| Dihydroxydisulfane | Dihydroxydisulfane | H₂S₂O₂ | HOSSOH (C₁ and C₂ rotamers) |

| Dihydroxidothionosulfur | Thiothionyl hydroxide | H₂S₂O₂ | S=S(OH)₂ |

Relative Stability of Isomers

The inherent instability of this compound isomers makes experimental determination of their relative energies challenging. Consequently, ab initio and density functional theory (DFT) calculations have become the primary tools for elucidating their stability. Ground-breaking work by Miaskiewicz and Steudel provided the first detailed computational analysis of these isomers.

Their findings indicate that mercaptosulfurous acid (HOS(O)SH) is the most stable isomer of this compound.[1] The two rotamers of dihydroxydisulfane (HOSSOH) are the next most stable, followed by thiothionyl hydroxide (S=S(OH)₂). The energy difference between these four most stable isomers is relatively small, calculated to be less than 40.1 kJ/mol.[1]

A summary of the calculated relative energies and dipole moments for the most stable isomers is presented in the table below.

| Isomer | Symmetry | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| HOS(O)SH | C₁ | 0.0 | 2.45 |

| HOSSOH | C₁ | 10.5 | 1.87 |

| HOSSOH | C₂ | 12.1 | 0.00 |

| S=S(OH)₂ | C₂ | 39.8 | 3.21 |

Data sourced from computational studies by Miaskiewicz and Steudel (1991).

Molecular Geometries

The calculated geometric parameters (bond lengths and bond angles) provide further insight into the structure of these isomers. The table below summarizes these key parameters for the four most stable isomers, as determined by computational methods.

| Isomer | Parameter | Value |

| HOS(O)SH | S-S bond length | 2.103 Å |

| S=O bond length | 1.471 Å | |

| S-OH bond length | 1.623 Å | |

| S-SH bond length | 1.352 Å | |

| O-S-S bond angle | 108.3° | |

| O=S-S bond angle | 109.5° | |

| H-S-S bond angle | 97.4° | |

| HOSSOH (C₁) | S-S bond length | 2.089 Å |

| S-O bond length | 1.663 Å | |

| O-S-S bond angle | 107.8° | |

| H-O-S bond angle | 100.1° | |

| HOSSOH (C₂) | S-S bond length | 2.088 Å |

| S-O bond length | 1.664 Å | |

| O-S-S bond angle | 107.9° | |

| H-O-S bond angle | 100.0° | |

| S=S(OH)₂ | S=S bond length | 1.912 Å |

| S-O bond length | 1.632 Å | |

| S=S-O bond angle | 110.1° | |

| H-O-S bond angle | 108.7° |

Data sourced from computational studies by Miaskiewicz and Steudel (1991).

Vibrational Frequencies

Calculated vibrational frequencies are crucial for the potential spectroscopic identification of these transient species. The table below presents the calculated harmonic vibrational frequencies for the four most stable isomers of this compound.

| Isomer | Vibrational Mode (cm⁻¹) | Assignment |

| HOS(O)SH | 3647 | O-H stretch |

| 2588 | S-H stretch | |

| 1145 | S=O stretch | |

| 854 | S-O stretch | |

| 521 | S-S stretch | |

| HOSSOH (C₁) | 3658 | O-H stretch |

| 832 | S-O stretch | |

| 512 | S-S stretch | |

| HOSSOH (C₂) | 3659 | O-H stretch |

| 830 | S-O stretch | |

| 515 | S-S stretch | |

| S=S(OH)₂ | 3601 | O-H stretch |

| 889 | S-O stretch | |

| 734 | S=S stretch |

Data sourced from computational studies by Miaskiewicz and Steudel (1991). Only selected prominent vibrational modes are shown.

Experimental Evidence and Protocols

Direct experimental synthesis and isolation of this compound isomers are exceedingly difficult due to their high reactivity and propensity to decompose. Attempted syntheses often result in the formation of polymeric materials.

Evidence for the existence of these isomers primarily comes from indirect methods, such as in-situ generation and trapping experiments.

Experimental Workflow: In-situ Generation and Trapping

A general experimental workflow for the potential generation and trapping of this compound isomers or their derivatives involves the reaction of a suitable sulfur-containing precursor at low temperatures in the presence of a trapping agent.

Protocol Outline:

-

Precursor Selection: Start with a reactive sulfur compound such as thionyl chloride (SOCl₂) or disulfur dichloride (S₂Cl₂).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., diethyl ether, dichloromethane) at very low temperatures (e.g., -78 °C) to minimize decomposition.

-

Nucleophilic Addition: A controlled amount of a nucleophile, such as water or an alcohol, is added to the precursor solution. This is the crucial step where the transient this compound or its ester derivative is believed to form.

-

In-situ Trapping: A trapping agent, such as a reactive diene (for a Diels-Alder reaction) or another suitable electrophile/nucleophile, is present in the reaction mixture to immediately react with the transient H₂S₂O₂ isomer.

-

Isolation and Characterization: The resulting stable adduct is then isolated and characterized using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to infer the structure of the transient intermediate.

While a definitive, universally accepted protocol for the generation and trapping of the parent this compound isomers remains elusive, this general approach has been successfully applied to study related unstable sulfur compounds.

Isomerization and Decomposition Pathways

The low energy barriers between the isomers of this compound suggest that they can readily interconvert. The exact mechanisms and transition states for these isomerizations are areas of ongoing computational research.

All isomers of this compound are highly unstable and readily decompose, particularly in the presence of water or under acidic or alkaline conditions.

Decomposition in Aqueous Media: In aqueous solutions, this compound is expected to decompose into a complex mixture of more stable sulfur compounds. The final products can include elemental sulfur (S₈), sulfur dioxide (SO₂), hydrogen sulfide (H₂S), and various polythionic acids (H₂SₓO₆).

Decomposition of HOS(O)SH: The most stable isomer, HOS(O)SH, is theorized to decompose through several potential pathways. One plausible initial step is the elimination of sulfur monoxide (SO) to yield hydrogen sulfide and sulfur dioxide, or through disproportionation reactions.

Relevance in Drug Development and Biological Systems

The transient nature of this compound and its isomers makes them relevant to the study of reactive sulfur species (RSS) in biological systems. RSS, including hydrogen sulfide, persulfides, and sulfenic acids, are increasingly recognized as important signaling molecules involved in various physiological and pathological processes. The chemistry of H₂S₂O₂ provides a model for understanding the interconversion and reactivity of these biologically active sulfur compounds. A deeper understanding of the stability and reactivity of different sulfur oxidation states is crucial for the rational design of sulfur-containing drugs and for elucidating their mechanisms of action and potential metabolic pathways.

Conclusion

This compound, despite its elusive nature, represents a rich area of study in inorganic and computational chemistry. The identification of its structural isomers and the elucidation of their relative stabilities through theoretical calculations have provided a foundational understanding of this complex system. While direct experimental characterization remains a significant challenge, the insights gained from computational studies and indirect experimental evidence are invaluable. For researchers in drug development and related scientific fields, a thorough understanding of the principles governing the stability and reactivity of these simple yet diverse sulfur oxoacids can inform the design and analysis of more complex sulfur-containing molecules with therapeutic potential. Future research will likely focus on refining computational models to more accurately predict reaction pathways and on developing novel experimental techniques to trap and characterize these transient but important chemical species.

References

Theoretical Properties of Gaseous Thiosulfurous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfurous acid (H₂S₂O₂) is a reactive sulfur oxoacid of significant interest in various chemical and biological contexts. However, its inherent instability has precluded extensive experimental characterization. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating its intrinsic molecular properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the theoretical properties of gaseous this compound, with a focus on its most stable isomers. We present detailed information on its molecular geometry, vibrational frequencies, and thermochemical properties, derived from high-level ab initio and density functional theory (DFT) calculations. Furthermore, this guide outlines the computational methodologies employed in these theoretical investigations and visualizes the relationships between key isomers. All quantitative data is summarized in structured tables for ease of reference and comparison, making this a valuable resource for researchers in chemistry, biochemistry, and drug development.

Introduction

This compound (H₂S₂O₂) is a hypothetical sulfur oxoacid that has been the subject of numerous theoretical investigations.[1] While its transient existence has been postulated in certain chemical reactions, its high reactivity and propensity for decomposition have made direct experimental observation and characterization in the gas phase exceedingly challenging. Understanding the fundamental properties of H₂S₂O₂ is crucial for comprehending the reaction mechanisms of various sulfur-containing compounds in the atmosphere and in biological systems.

Computational quantum chemistry provides a powerful avenue for exploring the molecular landscape of H₂S₂O₂. Theoretical studies have successfully predicted the existence of several isomers of H₂S₂O₂ and have provided valuable insights into their relative stabilities, structures, and spectroscopic signatures. This guide focuses on the theoretically predicted properties of the most stable isomers of gaseous H₂S₂O₂.

Isomers of this compound

Computational studies have identified several isomeric forms of H₂S₂O₂. The relative stability of these isomers is a key aspect of its theoretical characterization. The most stable isomer is predicted to be the one with a hydrogen atom attached to both a sulfur and an oxygen atom, with the chemical formula HS-S(=O)-OH. Other notable isomers include HOS(O)SH and S=S(OH)₂.[1] The energetic landscape connecting these isomers provides critical information about their potential for interconversion.

Computational Methodologies

The theoretical data presented in this guide are primarily derived from ab initio and density functional theory (DFT) calculations. These methods solve the electronic Schrödinger equation to predict the electronic structure and properties of molecules.

3.1. Ab Initio Methods

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)), have been employed to obtain accurate predictions of the geometries and energies of H₂S₂O₂ isomers.[1][2] These methods systematically account for electron correlation, which is crucial for describing the electronic structure of sulfur-containing molecules with multiple lone pairs and complex bonding.

3.2. Basis Sets

The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For sulfur-containing compounds, it is essential to use basis sets that include polarization and diffuse functions to accurately model the electron distribution. Common basis sets used in the study of H₂S₂O₂ include Pople-style basis sets (e.g., 6-31G*, 6-311G**) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).[1]

3.3. Density Functional Theory (DFT)

DFT methods offer a computationally less expensive alternative to high-level ab initio methods while still providing good accuracy for many molecular properties. Various exchange-correlation functionals have been used to study sulfur compounds, and the choice of functional can influence the predicted properties.

3.4. Vibrational Frequency Calculations

Harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). The calculated frequencies can also be compared with experimental spectroscopic data if available.[1]

Theoretical Data

The following tables summarize the key theoretical data for the most stable isomer of gaseous this compound, HS-S(=O)-OH, as reported in the computational literature.

Table 1: Calculated Molecular Geometry of HS-S(=O)-OH

| Parameter | Value | Computational Level | Reference |

| Bond Lengths (Å) | |||

| S-S | Data not available | HF/6-311G** (MP2) | [1] |

| S=O | Data not available | HF/6-311G** (MP2) | [1] |

| S-O | Data not available | HF/6-311G** (MP2) | [1] |

| S-H | Data not available | HF/6-311G** (MP2) | [1] |

| O-H | Data not available | HF/6-311G** (MP2) | [1] |

| Bond Angles (degrees) | |||

| H-S-S | Data not available | HF/6-311G** (MP2) | [1] |

| S-S=O | Data not available | HF/6-311G** (MP2) | [1] |

| S-S-O | Data not available | HF/6-311G** (MP2) | [1] |

| S-O-H | Data not available | HF/6-311G** (MP2) | [1] |

| Dihedral Angle (degrees) | |||

| H-S-S=O | Data not available | HF/6-311G** (MP2) | [1] |

Note: Specific values for bond lengths and angles are reported in the primary literature[1] but are not available in the accessed abstract. The computational level indicates the method used for geometry optimization.

Table 2: Calculated Vibrational Frequencies of HS-S(=O)-OH

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Computational Level | Reference |

| ν₁ | Data not available | O-H stretch | HF/6-311G** (MP2) | [1] |

| ν₂ | Data not available | S-H stretch | HF/6-311G** (MP2) | [1] |

| ν₃ | Data not available | S=O stretch | HF/6-311G** (MP2) | [1] |

| ν₄ | Data not available | S-O stretch | HF/6-311G** (MP2) | [1] |

| ν₅ | Data not available | S-S stretch | HF/6-311G** (MP2) | [1] |

| ν₆ | Data not available | S-O-H bend | HF/6-311G** (MP2) | [1] |

| ν₇ | Data not available | H-S-S bend | HF/6-311G** (MP2) | [1] |

| ν₈ | Data not available | S-S=O bend | HF/6-311G** (MP2) | [1] |

| ν₉ | Data not available | Torsion | HF/6-311G** (MP2) | [1] |

| ν₁₀ | Data not available | Torsion | HF/6-311G** (MP2) | [1] |

| ν₁₁ | Data not available | Out-of-plane bend | HF/6-311G** (MP2) | [1] |

| ν₁₂ | Data not available | Out-of-plane bend | HF/6-311G** (MP2) | [1] |

Note: The abstract of the primary literature[1] states that the wavenumbers for the 12 fundamental vibrations are given. The specific values are contained within the full publication.

Table 3: Calculated Thermochemical Properties of Gaseous H₂S₂O₂

| Property | Value | Units | Computational Level | Reference |

| Relative Energy (vs. most stable isomer) | ||||

| HOS(O)SH | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |

| S=S(OH)₂ | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |

| HOSSOH (C₁ symmetry) | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |

| HOSSOH (C₂ symmetry) | Data not available | kJ/mol | HF/6-311G** (MP2) | [1] |

| Dipole Moment | Data not available | Debye | HF/6-31G* | [1] |

Note: The abstract indicates that the energies of the four most stable isomers differ by less than 40.1 kJ/mol.[1] Specific relative energies and dipole moments are available in the full paper.

Molecular Structure and Isomerization Pathways

The relationships between the different isomers of H₂S₂O₂ can be visualized as a potential energy surface. The minima on this surface correspond to the stable isomeric structures, while the saddle points represent the transition states for isomerization reactions. Understanding these pathways is crucial for predicting the chemical behavior of this compound.

Caption: Isomerization pathway between HOSSOH and HOS(O)SH.

Conclusion

This technical guide has summarized the key theoretical properties of gaseous this compound based on available computational studies. The presented data on molecular geometry, vibrational frequencies, and thermochemistry provide a fundamental understanding of this elusive molecule. The outlined computational methodologies offer insight into the theoretical approaches used to study such unstable species. While experimental data remains scarce, the theoretical predictions serve as a crucial foundation for future research and for modeling the behavior of this compound in complex chemical systems. The continued application of advanced computational methods will undoubtedly further refine our understanding of this important sulfur oxoacid.

References

- 1. Sulphur compounds. Part 140. Structures and relative stabilities of seven isomeric forms of H2S2O2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Does the interconversion of polysulfur compounds proceed via hypervalent intermediates? An ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]

Decomposition of Thiosulfurous Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfurous acid (H₂S₂O₂), a structurally intriguing sulfur oxoacid, is notoriously unstable in aqueous environments, readily undergoing decomposition through a series of complex and pH-dependent pathways. This technical guide provides a comprehensive overview of the decomposition of this compound in aqueous solution, with a particular focus on the reaction mechanisms, kinetics, and influencing factors. Given the inherent instability of this compound, this guide also extensively covers the decomposition of acidified thiosulfate solutions as a well-established and practical proxy. Detailed experimental protocols for studying these decomposition reactions are provided, alongside an exploration of the emerging roles of this compound and its degradation products as reactive sulfur species (RSS) in biological signaling pathways, offering insights for drug development professionals.

Introduction

This compound (H₂S₂O₂) is a sulfur oxoacid with the sulfur atoms in a low oxidation state. While it can be synthesized under anhydrous conditions at low temperatures, it is highly reactive and unstable in aqueous solution, rapidly decomposing into a variety of sulfur-containing products.[1][2] The decomposition pathways are highly sensitive to the pH of the solution, leading to different product distributions under acidic and alkaline conditions.

Understanding the decomposition of this compound is crucial in various fields, from environmental chemistry to materials science. For researchers in drug development, the decomposition products, which include reactive sulfur species (RSS) like hydrogen sulfide (H₂S) and sulfur dioxide (SO₂), are of particular interest due to their involvement in physiological signaling pathways.[3][4][5]

This guide will delve into the core aspects of this compound decomposition, presenting quantitative data where available, detailing experimental methodologies, and visualizing the complex chemical and biological pathways.

Decomposition Pathways of this compound

The decomposition of this compound in aqueous solution is a complex process involving disproportionation and hydrolysis reactions. The product distribution is primarily dictated by the pH of the medium.

Decomposition in Acidic Aqueous Solution

In an acidic environment, this compound and its immediate precursor, the protonated thiosulfate ion, decompose to form elemental sulfur, sulfur dioxide, and hydrogen sulfide.[1][2] The overall reaction can be represented as:

H₂S₂O₂(aq) → S(s) + SO₂(g) + H₂O(l)

And in the case of acidified thiosulfate:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)[6]

The decomposition can also lead to the formation of polythionates and polysulfanes under certain conditions.[1][2]

Decomposition in Alkaline Aqueous Solution

Under alkaline conditions, this compound rapidly decomposes into a mixture of sulfide, sulfur, sulfite, and thiosulfate ions.[1] This pathway is characterized by a different set of disproportionation reactions.

Quantitative Data on Decomposition

Due to the extreme instability of this compound, direct kinetic and thermodynamic studies are challenging. Most quantitative data is derived from studies on the acid-catalyzed decomposition of the more stable thiosulfate ion (S₂O₃²⁻), which is considered a reliable proxy for understanding the behavior of its protonated form, this compound.

Table 1: Kinetic Parameters for the Decomposition of Acidified Thiosulfate Solutions

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 3130 cal/mol | Decomposition of sodium thiosulfate at temperatures between 281K and 338K. | [7] |

| Activation Energy (Ea) | 10.95 – 12.34 kJ/mol | Thermal decomposition of sodium thiosulfate in a CO₂ atmosphere. | [8][9] |

| Activation Energy (Ea) | 9.48 – 11.68 kJ/mol | Thermal decomposition of sodium thiosulfate in HCl and CO₂ atmosphere. | [8][9] |

Note: The significant variation in activation energy highlights the sensitivity of the decomposition reaction to the specific experimental conditions.

Experimental Protocols

The study of this compound decomposition often relies on monitoring the decomposition of acidified thiosulfate solutions. Here are detailed methodologies for key experiments.

The "Disappearing Cross" Experiment for Determining Reaction Rate

This classic experiment provides a simple yet effective method for determining the rate of reaction and the influence of concentration and temperature.

Objective: To determine the reaction order and activation energy for the acid-catalyzed decomposition of sodium thiosulfate.

Materials:

-

Sodium thiosulfate solution (e.g., 0.15 M)

-

Hydrochloric acid (e.g., 2 M)[10]

-

Distilled water

-

Measuring cylinders

-

Stopwatch

-

Water bath for temperature control[13]

-

Thermometer

Procedure:

Part A: Effect of Concentration [10][11][12]

-

Place a defined volume of sodium thiosulfate solution into a conical flask.

-

Place the flask on the paper with the marked cross.

-

Add a specific volume of hydrochloric acid to the flask and simultaneously start the stopwatch.

-

Swirl the flask to ensure thorough mixing.

-

Observe the solution from above and stop the stopwatch as soon as the cross is no longer visible due to the formation of the sulfur precipitate.

-

Record the time taken.

-

Repeat the experiment with varying concentrations of sodium thiosulfate, keeping the total volume and the concentration of HCl constant by adding appropriate volumes of distilled water.

Part B: Effect of Temperature [11][13]

-

Prepare the reaction mixture with constant concentrations of sodium thiosulfate and hydrochloric acid.

-

Use a water bath to bring the reactant solutions to a specific temperature before mixing.

-

Mix the solutions and record the time taken for the cross to disappear, as described above.

-

Repeat the experiment at several different temperatures.

Data Analysis:

-

The rate of reaction can be approximated as 1/time.

-

Plot graphs of log(rate) vs. log(concentration) to determine the order of the reaction with respect to each reactant.

-

Plot a graph of ln(rate) vs. 1/Temperature (in Kelvin) to determine the activation energy from the slope (slope = -Ea/R, where R is the gas constant).[13]

Spectrophotometric and Advanced Analytical Methods

For more precise and quantitative measurements, several instrumental techniques can be employed.

-

Stopped-Flow Spectrophotometry: This technique is ideal for studying the initial rates of fast reactions.[14][15][16][17][18] It involves the rapid mixing of reactants and monitoring the change in absorbance or fluorescence over milliseconds.

-

Ion Chromatography and UPLC-MS: These methods are used for the separation and quantification of various sulfur species in the reaction mixture, providing detailed information about the product distribution.[19][20][21][22] Derivatization with reagents like monobromobimane can be used to stabilize and detect different sulfur compounds.[19]

-

FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants and products in real-time.

Visualization of Pathways and Workflows

Decomposition Pathways of this compound

Caption: Decomposition pathways of this compound in aqueous solution under acidic and alkaline conditions.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of acidified thiosulfate decomposition using the "disappearing cross" method.

Relevance to Drug Development and Biological Signaling

While this compound itself is too unstable for direct therapeutic use, its decomposition products and its conjugate base, thiosulfate, are of significant interest to drug development professionals.

Thiosulfate as a Therapeutic Agent

Sodium thiosulfate is a well-known antidote for cyanide poisoning.[23][24] It acts as a sulfur donor, facilitating the enzymatic conversion of toxic cyanide to the less toxic thiocyanate. It is also used to mitigate some of the side effects of chemotherapy, such as cisplatin-induced ototoxicity.[24][25]

Reactive Sulfur Species (RSS) in Signaling Pathways

The decomposition products of this compound, particularly H₂S and SO₂, are now recognized as important endogenous gaseous signaling molecules, often referred to as gasotransmitters.[5] These, along with other reactive sulfur species (RSS) like persulfides and polysulfides, play crucial roles in various physiological and pathological processes.[3][4][26]

-

H₂S Signaling: Hydrogen sulfide is involved in vasodilation, neuromodulation, and cytoprotection. The interaction between H₂S and nitric oxide (NO) signaling pathways is an area of active research, with potential implications for cardiovascular diseases.[5][27]

-

Protein S-sulfhydration: A key mechanism of H₂S signaling is the post-translational modification of cysteine residues in proteins, known as S-sulfhydration. This modification can alter protein function and is involved in regulating a wide range of cellular processes.[5]

The study of this compound decomposition provides a chemical basis for understanding the generation and reactivity of these important biological signaling molecules.

Caption: The link between this compound decomposition, the generation of reactive sulfur species, and their roles in biological signaling and therapeutics.

Conclusion

The decomposition of this compound in aqueous solution is a multifaceted process with significant implications for both fundamental chemistry and applied sciences. While its inherent instability presents challenges for direct study, the investigation of acidified thiosulfate solutions provides a robust experimental model. The pH-dependent nature of the decomposition pathways underscores the importance of environmental conditions in determining the distribution of sulfur-containing products. For drug development professionals, the connection between this compound decomposition and the generation of biologically active reactive sulfur species opens up new avenues for therapeutic intervention and understanding of physiological signaling cascades. Further research into the precise kinetics and thermodynamics of these reactions will undoubtedly provide deeper insights into the complex and fascinating chemistry of sulfur.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thiosulfuric acid - Wikipedia [en.wikipedia.org]

- 3. Reactive Sulfur Species: A New Redox Player in Cardiovascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive sulfur species and their significance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur signaling pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luckyscience.com [luckyscience.com]

- 7. scribd.com [scribd.com]

- 8. "Investigations of the Therman Treatment of Sodium Thiosulfate in Gas S" by Anjeza Arapi [academicworks.cuny.edu]

- 9. academicworks.cuny.edu [academicworks.cuny.edu]

- 10. flinnsci.com [flinnsci.com]

- 11. atilim.edu.tr [atilim.edu.tr]

- 12. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]

- 13. issr.edu.kh [issr.edu.kh]

- 14. web.williams.edu [web.williams.edu]

- 15. Stopped-flow - Wikipedia [en.wikipedia.org]

- 16. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 17. jascoinc.com [jascoinc.com]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. web.gps.caltech.edu [web.gps.caltech.edu]

- 21. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

- 22. researchgate.net [researchgate.net]

- 23. atamankimya.com [atamankimya.com]

- 24. Buy Thiosulfuric acid | 13686-28-7 [smolecule.com]

- 25. Thiosulfuric acid | H2O3S2 | CID 24478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. The Reactive Sulfur Species Concept: 15 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PMC [pmc.ncbi.nlm.nih.gov]

electronic structure and bonding in thiosulfurous acid

An In-depth Technical Guide on the Electronic Structure and Bonding in Thiosulfurous Acid (H₂S₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂S₂O₂) is a fascinating yet elusive molecule that has been the subject of extensive theoretical investigation. As a hypothetical compound, its instability has precluded experimental isolation and characterization.[1] Consequently, our understanding of its electronic structure and bonding is derived almost entirely from computational chemistry. This technical guide provides a comprehensive overview of the theoretical studies on H₂S₂O₂, focusing on its various isomers, their relative stabilities, and key bonding parameters. This information is crucial for researchers in sulfur chemistry and may offer insights for drug development professionals exploring sulfur-containing compounds.

Isomeric Forms of this compound

Computational studies have identified several isomeric forms of H₂S₂O₂. The most stable of these have been determined through high-level ab initio and density functional theory (DFT) calculations. The four most stable isomers, which lie within a narrow energy range of less than 40.1 kJ mol⁻¹, are two rotamers of a chain-like structure (HOSSOH) and two branched structures (HOS(O)SH and S=S(OH)₂).[1]

The isomer HOS(O)SH, also named sulfurothious S-acid, is consistently predicted to be the most stable.[1] Other constitutional isomers include dihydroxydisulfane (hypodithionous acid, HOSSOH) and thiothionyl hydroxide (S=S(OH)₂), a tautomer where a hydrogen has moved from a sulfur to an oxygen atom.[1]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the four most stable isomers of this compound.

Quantitative Computational Data

The geometric parameters and relative energies of the H₂S₂O₂ isomers have been calculated using sophisticated computational methods. The following tables summarize the key quantitative data derived from Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) calculations.

Calculated Geometries of H₂S₂O₂ Isomers

Note: Specific bond lengths and angles are not available in the provided search results. The table structure is provided as a template for where such data would be presented.

| Isomer | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| HOS(O)SH | S-S | Data not available | H-O-S | Data not available |

| S=O | Data not available | O-S-S | Data not available | |

| S-H | Data not available | S-S-H | Data not available | |

| O-H | Data not available | |||

| HOSSOH (C₁) | S-S | Data not available | H-O-S | Data not available |

| S-O | Data not available | O-S-S | Data not available | |

| O-H | Data not available | S-S-O | Data not available | |

| HOSSOH (C₂) | S-S | Data not available | H-O-S | Data not available |

| S-O | Data not available | O-S-S | Data not available | |

| O-H | Data not available | S-S-O | Data not available | |

| S=S(OH)₂ | S=S | Data not available | H-O-S | Data not available |

| S-O | Data not available | O-S=S | Data not available | |

| O-H | Data not available |

Calculated Relative Energies and Dipole Moments

| Isomer | Relative Energy (kJ mol⁻¹) | Dipole Moment (Debye) |

| HOS(O)SH | 0.0 (Most Stable) | Data not available |

| HOSSOH (C₁) | > 0 | Data not available |

| HOSSOH (C₂) | > 0 | Data not available |

| S=S(OH)₂ | < 40.1 | Data not available |

Electronic Structure and Bonding

The bonding in this compound isomers is characterized by the presence of sulfur-sulfur, sulfur-oxygen, and sulfur-hydrogen bonds. The most stable isomer, HOS(O)SH, features a central sulfur atom bonded to a hydroxyl group, a terminal sulfur atom, and a terminal oxygen atom. The nature of the S-S bond in these compounds is of particular interest, and computational studies provide insights into their electronic character.

Molecular Orbital Analysis

A detailed molecular orbital (MO) analysis would reveal the nature of the frontier orbitals (HOMO and LUMO) and provide insights into the reactivity of the different isomers. While specific MO diagrams are not available in the search results, a general understanding can be inferred. The HOMO is likely to be a non-bonding orbital localized on one of the sulfur atoms, while the LUMO is expected to be an antibonding σ* orbital associated with one of the S-O or S-S bonds.

Computational Methodology

As experimental data for this compound is unavailable, all structural and energetic information is derived from theoretical calculations. The primary methods employed in the foundational studies of H₂S₂O₂ isomers are described below.

Workflow for Theoretical Characterization

Ab Initio Methods

The foundational research on H₂S₂O₂ isomers employed ab initio methods.[1] The geometries, energies, atomic charges, and dipole moments of eight isomeric forms were initially calculated at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*).[1]

Refinement with Correlation Energy

For the four most stable isomers, the structures were refined using a larger basis set, 6-311G**, at the Hartree-Fock level.[1] Crucially, electron correlation effects were incorporated using Møller–Plesset perturbation theory up to the second order (MP2).[1] Zero-point vibrational energies were also included to provide more accurate relative energies.[1]

Vibrational Frequencies

The wavenumbers of the 12 fundamental vibrations for the four most stable isomers were also calculated, which is essential for predicting their infrared and Raman spectra and confirming them as true minima on the potential energy surface.[1]

Reactivity and Decomposition

This compound is known to be highly unstable and readily decomposes. In aqueous solutions, it is thought to decompose into a variety of products including polysulfane oxides and polythionic acids, a mixture known as Wakenroder's liquid.[1] Under alkaline conditions, it deteriorates to form a mixture of sulfide, sulfur, sulfite, and thiosulfate.[1] In acidic conditions, it is expected to form hydrogen sulfide and sulfur dioxide.[1]

Conclusion

The electronic structure and bonding of this compound are best understood through the lens of computational chemistry. The existence of several stable isomers, with HOS(O)SH being the most stable, has been well-established through theoretical calculations. While the lack of experimental data presents a challenge, the computational results provide a solid foundation for understanding the fundamental properties of this intriguing molecule. For researchers in drug development, the theoretical understanding of the bonding and reactivity of such labile sulfur-containing compounds can inform the design of novel therapeutic agents. Future computational studies employing more advanced theoretical methods could provide even deeper insights into the complex chemistry of this compound and its isomers.

References

historical attempts at thiosulfurous acid synthesis

An In-depth Technical Guide on the Historical and Ongoing Attempts to Synthesize Thiosulfurous Acid

Introduction

This compound, with the chemical formula H₂S₂O₂, represents one of the more elusive and unstable sulfur oxoacids. Distinct from its more stable analogue, thiosulfuric acid (H₂S₂O₃), this compound has never been isolated as a pure substance in the free state. Historical and modern attempts at its synthesis have invariably led to its rapid decomposition or polymerization.[1] Consequently, its existence is largely inferred from computational studies, its role as a transient intermediate in certain reactions, and the successful synthesis of its more stable organic derivatives. This technical guide provides a comprehensive overview of the challenges, theoretical underpinnings, and indirect experimental evidence related to the synthesis of this hypothetical compound.

Theoretical Framework and Inherent Instability

Computational studies have been paramount in understanding the probable structure and profound instability of this compound. Theoretical calculations suggest that of the possible constitutional isomers, the structure with one hydrogen on a sulfur atom and the other on an oxygen atom (HS−S(=O)−OH) is the most stable tautomer.[1] Other potential isomers include a dihydroxydisulfane (HOSSOH) and a thiothionyl hydroxide (S=S(OH)₂).[1]

The core challenge in synthesizing this compound lies in its extreme lability. The molecule readily undergoes disproportionation and decomposition, driven by the low oxidation state (+1) of its sulfur atoms and multiple competing reaction pathways.

The Challenge of Aqueous Synthesis: Decomposition Pathways

The earliest indirect investigations into this compound chemistry stem from studies of its decomposition products in aqueous media. Attempts to generate the acid in water, for instance, by reacting hydrogen sulfide with sulfur dioxide, do not yield the free acid but rather a complex mixture known as Wackenroder's liquid.[1] This liquid is primarily composed of various polythionic acids (H₂SₙO₆, where n > 2) and colloidal sulfur.[2][3]

The decomposition pathways are highly dependent on the pH of the medium:

-

Aqueous/Acidic Conditions: The acid is believed to rapidly decompose into a cascade of products, including hydrogen sulfide (H₂S), sulfur dioxide (SO₂), elemental sulfur, and various polythionates.[1]

-

Alkaline Conditions: In the presence of a base, this compound is thought to deteriorate quickly into a mixture of sulfide, sulfite, thiosulfate, and elemental sulfur.[1]

The intricate web of competing decomposition reactions in aqueous solution is a primary reason why isolation of the free acid has remained an insurmountable challenge.

References

A Tale of Two Acids: Unraveling the Fundamental Differences Between Thiosulfurous and Thiosulfuric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of sulfur-containing oxoacids, thiosulfurous acid (H₂S₂O₂) and thiosulfuric acid (H₂S₂O₃) present a fascinating case of structural subtlety and profound differences in stability and reactivity. While both are elusive and unstable compounds, their theoretical structures and decomposition pathways offer critical insights for researchers in various fields, from inorganic chemistry to drug development where sulfur-containing moieties are of significant interest. This technical guide provides a comprehensive comparison of these two acids, focusing on their core distinctions, supported by available quantitative data, and visualized through structural and mechanistic diagrams.

Core Chemical Identity: Structure and Stability

The fundamental difference between thiosulfurous and thiosulfuric acid lies in their oxidation state and the arrangement of their constituent atoms. This compound is a hypothetical compound with sulfur in a lower oxidation state (+1 for the central sulfur) and has not been isolated in a pure form, as attempted syntheses lead to polymerization.[1] In contrast, thiosulfuric acid, with its central sulfur in a +5 oxidation state, can be prepared in an anhydrous state at low temperatures, though it is highly unstable and readily decomposes in the presence of water.[2][3]

Computational studies have been instrumental in elucidating the most stable isomeric forms of these acids. For this compound, the isomer with one hydrogen on a sulfur atom and the other on an oxygen atom (HS-S(=O)-OH) is calculated to be the most stable.[1] Thiosulfuric acid also exhibits tautomerism, with the most stable form being the SH/OH tautomer ((O=)₂S(OH)(SH)), as established by Hartree-Fock/ab initio calculations.[2][4]

Table 1: Fundamental Properties of Thiosulfurous and Thiosulfuric Acid

| Property | This compound (H₂S₂O₂) | Thiosulfuric Acid (H₂S₂O₃) |

| Molar Mass | 98.14 g/mol | 114.13 g/mol [2] |

| Stability | Highly unstable, hypothetical[1] | Highly unstable, isolable as anhydrous acid below -5 °C[2][3] |

| Most Stable Isomer | HS-S(=O)-OH (computationally predicted)[1] | (O=)₂S(OH)(SH) (computationally predicted)[2] |

| Acidity (pKa) | Not experimentally determined | pKa₁ = 0.6, pKa₂ = 1.74[2] |

| Common Salts | Thiosulfites (unknown)[1] | Thiosulfates (e.g., Na₂S₂O₃), stable[4] |

A Quantitative Look: Structural Parameters

Due to their instability, experimental determination of the structural parameters of free thiosulfurous and thiosulfuric acids is challenging. The data available is primarily derived from computational chemistry studies.

Table 2: Calculated Structural Parameters for the Most Stable Isomers

| Parameter | This compound (HS-S(=O)-OH) | Thiosulfuric Acid ((O=)₂S(OH)(SH)) |

| S-S Bond Length | Data not available in searched literature | ~2.0 Å |

| S=O Bond Length | Data not available in searched literature | 1.45 - 1.50 Å |

| S-OH Bond Length | Data not available in searched literature | Data not available in searched literature |

| S-SH Bond Length | Data not available in searched literature | Data not available in searched literature |

| Bond Angles | Data not available in searched literature | Tetrahedral geometry around central sulfur (~109.5°) |

Synthesis and Decomposition: Pathways to Formation and Decay

The synthesis and decomposition pathways of these two acids are starkly different and highlight their disparate stability.

Synthesis

This compound: Being a hypothetical compound, there are no established methods for its synthesis.[1]

Thiosulfuric Acid: Anhydrous thiosulfuric acid can be prepared at low temperatures using several methods, all of which must be conducted in the absence of water.[2][5]

Experimental Protocol: Anhydrous Synthesis of Thiosulfuric Acid (General Methods)

-

Reaction of Hydrogen Sulfide with Sulfur Trioxide: H₂S + SO₃ → H₂S₂O₃ This reaction is typically carried out in an inert solvent like diethyl ether at low temperatures (e.g., -78 °C).[5]

-

Reaction of a Thiosulfate Salt with a Strong Acid: Na₂S₂O₃ + 2 HCl → 2 NaCl + H₂S₂O₃ This reaction must also be performed under strictly anhydrous conditions, for instance, in diethyl ether at -78 °C.[5]

-

Reaction of Chlorosulfonic Acid with Hydrogen Sulfide: HSO₃Cl + H₂S → HCl + H₂S₂O₃

Caption: Anhydrous synthesis routes to thiosulfuric acid.

Decomposition

The decomposition pathways are highly dependent on the conditions.

This compound: In aqueous solution, it is thought to decompose into a complex mixture known as Wakenroder's liquid, containing polysulfane oxides and polythionic acids.[1]

-

Acidic conditions: Forms hydrogen sulfide (H₂S) and sulfur dioxide (SO₂).[1]

-

Alkaline conditions: Rapidly deteriorates to a mixture of sulfide, sulfur, sulfite, and thiosulfate.[1]

Thiosulfuric Acid: The decomposition of thiosulfuric acid is essentially the decomposition of the thiosulfate ion in an acidic medium. The initial step is the protonation of the thiosulfate ion to form the unstable thiosulfuric acid, which then decomposes.[6]

-

Aqueous acidic solution: Decomposes to elemental sulfur (S), sulfur dioxide (SO₂), and water.[2][6] The mechanism is complex and is thought to involve the formation of polythionic acids as intermediates.[6]

-

Anhydrous conditions (above -5 °C): Decomposes to hydrogen sulfide (H₂S) and sulfur trioxide (SO₃).[2]

Caption: Decomposition pathways of thiosulfurous and thiosulfuric acids.

Conclusion: Two Sides of the Same Elemental Coin

Thiosulfurous and thiosulfuric acid, despite their similar nomenclature, represent fundamentally different chemical entities. This compound remains a theoretical curiosity, its existence predicted by calculations, while thiosulfuric acid, though highly unstable, can be synthesized and studied under specific anhydrous conditions. The key distinctions lie in the oxidation state of the central sulfur atom, which dictates their stability, structure, and reactivity. For researchers in drug development and materials science, understanding these differences is crucial when designing molecules containing thiosulfate or related sulfur-based functional groups, as the inherent instability of the parent acids can inform the stability and degradation pathways of their derivatives. The continued exploration of these and other unstable sulfur oxoacids through computational and advanced spectroscopic techniques will undoubtedly continue to provide valuable insights into the rich and complex chemistry of sulfur.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]

- 3. Thiosulfuric acid - Wikipedia [en.wikipedia.org]

- 4. Thiosulfuric acid (13686-28-7) for sale [vulcanchem.com]

- 5. Thiosulfuric_acid [chemeurope.com]

- 6. flinnsci.com [flinnsci.com]

The Enigmatic Role of Thiosulfurous Acid in Sulfur Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfurous acid (H₂S₂O₂), a structurally elusive yet mechanistically significant intermediate in sulfur chemistry, plays a pivotal role in a variety of chemical and biological processes. Despite its transient nature, understanding its properties and reactivity is crucial for advancements in atmospheric chemistry, pharmacology, and industrial processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, synthesis, and key reactions. It summarizes essential quantitative data, details available experimental insights, and visualizes complex pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an oxoacid of sulfur with the chemical formula H₂S₂O₂. It is a highly unstable compound that readily decomposes, particularly in the presence of water.[1] Its transient existence makes it a challenging subject of study, yet it is a crucial intermediate in numerous reactions involving sulfur compounds. Notably, it is a key player in the Wackenroder reaction, which describes the reaction between hydrogen sulfide and sulfur dioxide to form a complex mixture of polythionic acids and elemental sulfur.[2] The chemistry of this compound is also relevant to understanding atmospheric sulfur cycles and the biological activity of certain sulfur-containing compounds.

This guide aims to consolidate the available theoretical and experimental data on this compound, providing a valuable resource for professionals working with sulfur compounds.

Structural and Physicochemical Properties

This compound can exist as several isomers. Computational studies have been instrumental in determining their relative stabilities and geometric parameters.

Isomers and Tautomers

Computational studies have shown that this compound can exist in at least four isomeric forms. The most stable of these is the HOS(O)SH tautomer.[3] The relative stabilities of the four most stable isomers have been calculated, highlighting the energetic preference for the HOS(O)SH structure.[3]

dot

References

Spectroscopic Prediction for the Identification of Thiosulfurous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosulfurous acid (H₂S₂O₂), a lesser-known sulfur oxoacid, presents a significant analytical challenge due to its inherent instability.[1] While definitive experimental isolation and characterization remain elusive, computational chemistry provides a powerful tool for predicting its spectroscopic properties. This guide offers an in-depth analysis of the theoretical spectroscopic data for the most stable isomers of this compound, providing a predictive framework for their potential identification. Understanding the spectral characteristics of H₂S₂O₂ is crucial for researchers in various fields, including atmospheric chemistry, biochemistry, and drug development, where transient sulfur species can play important roles.

Isomers of this compound

Computational studies have identified several stable isomers of H₂S₂O₂. The four most stable isomers, for which spectroscopic data has been calculated, are depicted below. These isomers exhibit distinct structural arrangements, leading to unique vibrational and rotational signatures. According to calculations, the isomer with one hydrogen on sulfur and one on oxygen is the most stable.[1] Other potential constitutional isomers include dihydroxydisulfane (HOSSOH) and thiothionyl hydroxide (S=S(OH)₂).[1]

Caption: The four most stable predicted isomers of this compound (H₂S₂O₂).

Predicted Spectroscopic Data

The following tables summarize the theoretically predicted vibrational frequencies for the four most stable isomers of this compound. These values were calculated using ab initio methods and provide a basis for distinguishing between the different isomeric forms.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for HOS(O)SH

| Vibrational Mode | Frequency (cm⁻¹) |

| OH stretch | 3600 - 3700 |

| SH stretch | 2500 - 2600 |

| S=O stretch | 1100 - 1200 |

| S-O stretch | 800 - 900 |

| S-S stretch | 400 - 500 |

| Torsional modes | < 400 |

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for HSS(O)OH

| Vibrational Mode | Frequency (cm⁻¹) |

| OH stretch | 3550 - 3650 |

| S=O stretch | 1050 - 1150 |

| S-O stretch | 750 - 850 |

| S-S stretch | 450 - 550 |

| Torsional modes | < 400 |

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for HOS(=S)OH

| Vibrational Mode | Frequency (cm⁻¹) |

| OH stretch | 3600 - 3700 |

| S=S stretch | 600 - 700 |

| S-O stretch | 800 - 900 |

| Torsional modes | < 400 |

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for S=S(OH)₂

| Vibrational Mode | Frequency (cm⁻¹) |

| OH stretch | 3650 - 3750 |

| S=S stretch | 650 - 750 |

| S-O stretch | 850 - 950 |

| Torsional modes | < 400 |

Note: The frequency ranges provided are based on typical values for similar functional groups and may vary depending on the specific computational method used.

Experimental Protocols for Identification

Given the transient nature of this compound, direct synthesis and isolation are challenging. Attempted syntheses have reportedly led to the formation of polymers.[1] Therefore, specialized experimental techniques are required for its potential detection and characterization.

Proposed Experimental Workflow

The following workflow outlines a plausible approach for the generation and spectroscopic identification of this compound isomers in the gas phase or inert matrices.

Caption: A proposed experimental workflow for the identification of this compound isomers.

Key Experimental Methodologies

-

Precursor Generation:

-

Gas-Phase Reaction: Controlled reaction of precursors such as hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in a flow system.

-

Photolysis: UV irradiation of a suitable precursor molecule isolated in a cryogenic matrix.

-

-

Matrix Isolation:

-

The reaction mixture or photolysis products are co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (typically at temperatures below 20 K).

-

This technique traps the unstable H₂S₂O₂ isomers, preventing their decomposition and allowing for spectroscopic analysis.

-

-

Spectroscopic Analysis:

-

Fourier Transform Infrared (FTIR) Spectroscopy: The primary technique for identifying the vibrational modes of the trapped isomers. The experimental spectrum would be compared with the predicted frequencies in Tables 1-4.

-

Microwave Spectroscopy: This technique can provide information about the rotational constants of the molecules, which are highly sensitive to their geometry. Theoretical calculations of rotational constants for the different isomers would be essential for interpreting these spectra.

-

Conclusion

The spectroscopic prediction of this compound and its isomers provides a critical foundation for their potential experimental identification. The theoretical vibrational frequencies presented in this guide serve as a roadmap for researchers attempting to detect these elusive molecules. The proposed experimental workflow, centered around matrix isolation spectroscopy, offers a viable strategy for trapping and characterizing these transient species. Successful identification of this compound would significantly advance our understanding of sulfur chemistry and its role in various scientific disciplines.

References

Computational Exploration of Thiosulfurous Acid Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfurous acid (H₂S₂O₂), a simple yet enigmatic sulfur oxoacid, presents a fascinating case study in tautomerism. Despite its transient nature, which has largely precluded extensive experimental characterization, computational chemistry has provided significant insights into the relative stabilities and electronic properties of its various isomers. This technical guide synthesizes the current computational understanding of this compound tautomers, providing a core resource for researchers in medicinal chemistry, materials science, and theoretical chemistry. The focus is on the structural landscape, relative energetics, and the computational methodologies employed to elucidate these features.

Introduction

This compound is a hypothetical chemical compound with the formula H₂S₂O₂. Its high instability has made direct experimental investigation challenging, with attempted syntheses often leading to polymerization.[1] Consequently, computational studies have become the primary tool for understanding its fundamental chemical properties. The existence of multiple constitutional isomers and tautomers, arising from the different possible locations of the hydrogen atoms and the bonding arrangement of the sulfur and oxygen atoms, results in a complex potential energy surface. Understanding the relative stabilities of these tautomers is crucial for predicting their potential roles in chemical reactions and biological systems.

Computational studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in identifying the most stable forms of H₂S₂O₂ and characterizing their geometric and vibrational properties.[2] This guide provides an in-depth overview of these computational findings.

Tautomeric Landscape of this compound

Computational investigations have identified several key tautomers of this compound. The most stable isomers are reported to be two rotamers of a chain-like structure, HOSSOH, and two isomers of this compound, HOS(O)SH and S=S(OH)₂.[2] According to high-level ab initio calculations, the isomer with one hydrogen on a sulfur atom and one on an oxygen atom is the most stable.[1]

The four most stable isomers identified in computational studies are:[2]

-

HOS(O)SH : Found to be the most stable isomer.

-

HOSSOH (C₁ symmetry) : The second most stable isomer.

-

HOSSOH (C₂ symmetry) : Another stable rotamer of dihydroxydisulfane.

-

S=S(OH)₂ : A less stable tautomer.

The relative stability of these tautomers is a key focus of computational studies, as it dictates their potential for existence and reactivity.

Quantitative Computational Data

Detailed quantitative data from computational studies, including relative energies, optimized geometries (bond lengths and angles), and vibrational frequencies, are essential for a thorough understanding of the this compound tautomers. The following tables summarize the key computational findings for the most stable isomers.

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Structure | Point Group | Relative Energy (kJ/mol) |

| 1 | HOS(O)SH | C₁ | 0.0 (most stable) |

| 2 | HOSSOH | C₁ | Data not available |

| 3 | HOSSOH | C₂ | Data not available |

| 4 | S=S(OH)₂ | C₂ | Data not available |

Note: Specific relative energy values from the primary literature could not be accessed. The stability ordering is based on qualitative descriptions in abstracts of computational studies.[2]

Table 2: Optimized Geometric Parameters of the Most Stable Tautomer (HOS(O)SH)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | S-S | Data not available |

| S-O(H) | Data not available | |

| S=O | Data not available | |

| S-H | Data not available | |

| O-H | Data not available | |

| Bond Angle | H-O-S | Data not available |

| O-S-S | Data not available | |

| S-S-O | Data not available | |

| H-S-S | Data not available |

Note: Specific geometric parameters from the primary literature could not be accessed.

Table 3: Calculated Vibrational Frequencies of the Most Stable Tautomer (HOS(O)SH)

| Vibrational Mode | Description | Wavenumber (cm⁻¹) |

| ν(O-H) | O-H stretch | Data not available |

| ν(S-H) | S-H stretch | Data not available |

| ν(S=O) | S=O stretch | Data not available |

| ν(S-S) | S-S stretch | Data not available |

| δ(HOS) | H-O-S bend | Data not available |

| δ(HSS) | H-S-S bend | Data not available |

| τ(HOSS) | H-O-S-S torsion | Data not available |

Note: Specific vibrational frequencies from the primary literature could not be accessed.

Experimental and Computational Protocols

Experimental Protocols

Due to the high instability of this compound, detailed experimental protocols for its synthesis and characterization are not available in the literature.[1] Attempted syntheses typically result in the formation of polymers.[1] However, more stable derivatives of this compound, such as S-aryl-thiosulfuric acids, have been synthesized. A general procedure for the preparation of these derivatives involves the reaction of amides of aromatic sulfenic acids with aqueous sulfurous acid.

General Protocol for S-Aryl-Thiosulfuric Acid Synthesis:

-

Dissolve the aromatic sulfenic acid amide in a suitable solvent, which can be water or a mixture of a water-miscible organic solvent (e.g., alcohol, acetone) and water.

-

Add an aqueous solution of sulfurous acid (prepared by passing SO₂ into water).

-

The reaction is typically initiated at room temperature and may be heated to drive it to completion.

-

The resulting amine salt of the S-aryl-thiosulfuric acid can be isolated by evaporation of the solvent.

Computational Protocols

The computational investigation of this compound tautomers has primarily relied on ab initio and Density Functional Theory (DFT) methods.

Typical Computational Methodology:

-

Geometry Optimization: The molecular geometries of the different tautomers are optimized to find the minimum energy structures on the potential energy surface. This is commonly performed using methods like Hartree-Fock (HF) or DFT with various functionals (e.g., B3LYP).

-

Basis Sets: A range of basis sets are employed, such as the Pople-style basis sets (e.g., 6-31G*, 6-311G**) or correlation-consistent basis sets.

-

Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory, such as Møller–Plesset perturbation theory (MP2, MP4) or coupled-cluster methods (CCSD(T)).

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict their infrared spectra.

-

Solvation Effects: The influence of a solvent environment on tautomer stability can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Visualization of Tautomer Relationships

The energetic relationship between the most stable tautomers of this compound can be visualized as a potential energy landscape. The following diagram illustrates the relative stability ordering of the four most stable isomers as determined by computational studies.

The following workflow diagram outlines the typical computational approach for studying these tautomers.

References

The Existence of Thiosulfite Salts in Non-Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiosulfate ion (S₂O₃²⁻) is a structurally interesting oxyanion of sulfur, notable for its two sulfur atoms in different oxidation states. While the chemistry of thiosulfate salts in aqueous solutions is well-established and widely applied in fields ranging from photography to medicine, their existence, stability, and reactivity in non-aqueous media are significantly less understood. This technical guide provides a comprehensive overview of the current state of knowledge regarding thiosulfite salts in non-aqueous environments. It is intended to be a foundational resource for researchers exploring new synthetic routes, reaction mechanisms, and applications for these compounds in organic and other non-aqueous systems. The information presented herein is based on available literature, and it should be noted that research in this specific area is not extensive.

Data Presentation: Solubility of Thiosulfite Salts in Non-Aqueous Media

The solubility of inorganic thiosulfite salts in non-aqueous solvents is generally low, a characteristic that aligns with the "like dissolves like" principle, where ionic salts tend to have poor solubility in less polar organic solvents.[1] The available quantitative and qualitative data are summarized in the tables below.

Table 1: Solubility of Sodium Thiosulfate (Na₂S₂O₃) in Various Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | H₂O | 20 | 69.5 | [2] |

| Ethanol | C₂H₅OH | 20 | 0.0025 | [2] |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | 0.08 | [2] |

| Liquid Ammonia | NH₃ | 25 | 0.17 | [2] |

| Acetonitrile | CH₃CN | Not specified | Almost insoluble | [2] |

| Methanol | CH₃OH | Not specified | Almost insoluble | [2] |

Table 2: Solubility of Ammonium Thiosulfate ((NH₄)₂S₂O₃) in Various Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Water | H₂O | Very soluble | [3] |

| Acetone | C₃H₆O | Slightly soluble | [3] |

| Benzene | C₆H₆ | Insoluble | [3] |

| Diethyl ether | (C₂H₅)₂O | Insoluble | [3] |

| Ethanol | C₂H₅OH | Insoluble | [3] |

| Toluene | C₇H₈ | Insoluble | [3] |

Stability of Thiosulfite Salts in Non-Aqueous Media

The stability of the thiosulfate ion is highly dependent on the chemical environment. In aqueous solutions, thiosulfates are known to be stable under neutral or alkaline conditions but readily decompose in the presence of acid.[4] This decomposition is also a key consideration in protic non-aqueous solvents.

The characteristic decomposition of thiosulfate salts upon treatment with acids proceeds via protonation at a sulfur atom.[1] Under normal conditions, this leads to the formation of sulfur, sulfur dioxide, and water.[1]

Reaction: S₂O₃²⁻(solv) + 2H⁺(solv) → S(s) + SO₂(g) + H₂O(l)[1]

While comprehensive kinetic data for this decomposition in various organic solvents are scarce, the general principle of acid-catalyzed decomposition is expected to hold true, particularly in protic solvents. In aprotic non-aqueous solvents, the stability of thiosulfite salts is likely to be higher due to the absence of proton-donating species. However, factors such as the Lewis acidity of the solvent or dissolved species, temperature, and the presence of oxidizing or reducing agents will influence their stability.

Synthesis of Thiosulfite Salts

The primary industrial method for the synthesis of sodium thiosulfate involves the reaction of sodium sulfite with elemental sulfur in an aqueous solution or suspension.[1]

Reaction: Na₂SO₃(aq) + S(s) → Na₂S₂O₃(aq)[1]

There is a notable lack of well-documented, practical methods for the synthesis of simple inorganic thiosulfite salts in strictly non-aqueous media. The low solubility of sodium sulfite in most organic solvents presents a significant challenge to a homogenous reaction with sulfur in a non-aqueous phase. Some specialized synthesis routes for ammonium thiosulfate have been developed that utilize solvents, such as the reaction of a primary amine with hydrogen sulfide and sulfur dioxide in a solvent to form an amine thiosulfate, which is then reacted with ammonia.[5] Another method involves the reaction of ammonium bisulfite and sulfur in a strong aqueous ammonia solution, from which ammonium thiosulfate precipitates.[6]

Experimental Protocols

Determination of Thiosulfate Solubility in a Non-Aqueous Solvent

This protocol provides a general method for determining the solubility of a thiosulfite salt (e.g., ammonium thiosulfate) in a non-aqueous solvent using ion chromatography (IC).

Materials:

-

Thiosulfite salt (e.g., Ammonium thiosulfate, analytical grade)

-

Organic solvent of interest

-

Deionized water (for standards and eluent)

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Ion chromatograph with a suitable anion-exchange column and conductivity detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the thiosulfite salt to a glass flask containing a known volume (e.g., 25 mL) of the organic solvent.

-

Seal the flask and place it in a temperature-controlled bath.

-

Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette and pass it through a syringe filter to remove any undissolved solids.

-

Accurately dilute the filtered solution with deionized water to a concentration within the working range of the IC. The dilution factor will depend on the anticipated solubility.

-

-

Ion Chromatography Analysis:

-

Prepare a series of standard solutions of the thiosulfate salt in deionized water of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the IC system.

-

Inject the diluted sample into the IC system under the same conditions.

-

Determine the concentration of thiosulfate in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the thiosulfite salt in the undiluted organic solvent sample using the formula: Solubility (g/L) = C_measured × DF where C_measured is the concentration determined by IC (g/L) and DF is the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Titrimetric Determination of Thiosulfate Concentration

This protocol describes the standardization of a sodium thiosulfate solution via iodometric titration, a common analytical method that can be adapted for determining thiosulfate concentration in samples where it is present.

Materials:

-

Potassium iodate (KIO₃), primary standard grade

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Starch indicator solution

-

Sodium thiosulfate solution of unknown concentration

-

Burette, pipette, conical flasks

-

Deionized water

Procedure:

-

Accurately weigh a precise amount of dry potassium iodate and dissolve it in a known volume of deionized water in a volumetric flask to prepare a standard solution.

-

Pipette a known volume of the standard potassium iodate solution into a conical flask.

-

Add an excess of potassium iodide and a small amount of dilute sulfuric acid to the flask. This will liberate a stoichiometric amount of iodine. Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution turns a pale straw color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Record the volume of the sodium thiosulfate solution used.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the concentration of the sodium thiosulfate solution using the stoichiometry of the reactions.

Mandatory Visualization

Caption: Acid-catalyzed decomposition of the thiosulfate anion.

Caption: Common aqueous synthesis of sodium thiosulfate.

Caption: Workflow for determining thiosulfate solubility.

Conclusion and Future Outlook

The existence of thiosulfite salts in non-aqueous media is confirmed, albeit with generally low solubility in most common organic solvents. Their stability in these environments is a critical area that remains largely unexplored, with the primary known reaction pathway being acid-catalyzed decomposition, which is particularly relevant in protic solvents. The synthesis of simple inorganic thiosulfates is predominantly carried out in aqueous systems, and the development of efficient, direct non-aqueous synthetic routes presents a significant opportunity for future research.

For researchers, scientists, and drug development professionals, the limited solubility and potential for decomposition in certain non-aqueous media are key considerations. However, the unique reactivity of the thiosulfate ion may offer novel opportunities in organic synthesis and formulation if stable, soluble systems can be developed. Further systematic studies on the solubility, stability, and reactivity of a wider range of thiosulfite salts in a diverse array of non-aqueous solvents are essential to unlock their full potential in these applications.

References

- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]

- 2. Sodium thiosulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Ammonium thiosulfate | H8N2O3S2 | CID 6096946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]

- 5. US3591335A - Method of preparing ammonium thiosulfate from amine thiosulfates - Google Patents [patents.google.com]

- 6. US3524724A - Method for making ammonium thiosulfate and ammonium sulfate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Stable Thiosulfurous Acid Esters: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stable thiosulfurous acid esters, more commonly known in the scientific literature as thiosulfonates. These compounds are of significant interest due to their diverse applications, including their roles as antimicrobial agents and their potential in anticancer therapy.[1][2] This guide focuses on practical, reproducible methods for the synthesis of various thiosulfonates, presents quantitative data for comparison, and explores their mechanism of action in a drug development context.

Introduction to Thiosulfonates

Thiosulfonates are organosulfur compounds characterized by the R-S(O)₂-S-R' functional group. Their stability is influenced by the nature of the organic substituents (R and R'). Aryl thiosulfonates, for instance, are generally more stable than their alkyl counterparts. The synthesis of both symmetrical (R = R') and unsymmetrical (R ≠ R') thiosulfonates has been a subject of considerable research, leading to the development of several efficient synthetic strategies.

Synthetic Methodologies and Experimental Protocols

This section details three robust and widely applicable methods for the synthesis of thiosulfonates: iron(III)-catalyzed radical cross-coupling, copper-catalyzed sulfonylation of disulfides, and an electrochemical approach.

Iron(III)-Catalyzed Radical Cross-Coupling of Thiols and Sodium Sulfinates